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1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage connecting a chlorinated methylphenyl group and a methylpyridinyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a different pyridinyl substitution.
1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with a different position of the methyl group on the pyridinyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-5-3-8-13(16-9)18-14(19)17-12-7-4-6-11(15)10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBFZBZFHMMEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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